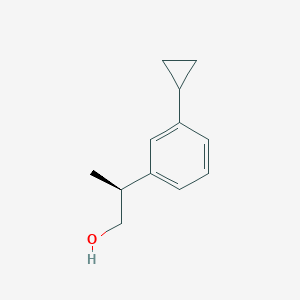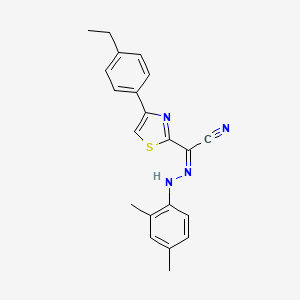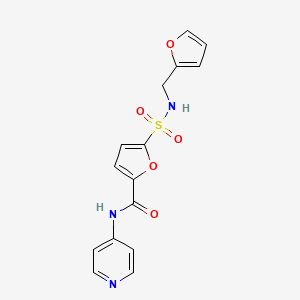
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a propan-1-amine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: The resulting amine is resolved into its enantiomers using chiral resolution techniques, yielding the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other suitable methods to ensure the purity and enantiomeric excess of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amine, as mentioned in the synthesis process.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other nucleophiles, leading to various substituted derivatives.
科学的研究の応用
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and nitro group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
(2S)-2-(2,6-Difluorophenyl)propan-1-amine: Lacks the nitro group, which may result in different reactivity and applications.
(2S)-2-(4-Nitrophenyl)propan-1-amine:
(2S)-2-(2,6-Dichloro-4-nitrophenyl)propan-1-amine: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. This combination makes it particularly valuable in medicinal chemistry and materials science for developing novel compounds and materials with specific desired properties.
特性
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMEWLROKLZPM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)

![3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2569415.png)
![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)


![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569427.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)
![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
